A Technical Guide to the Chemical Properties and Applications of Z-Nle-Osu
A Technical Guide to the Chemical Properties and Applications of Z-Nle-Osu
For researchers, scientists, and professionals in drug development, the precise modification of peptides and proteins is a cornerstone of innovation. The choice of reagents for these modifications dictates the success of downstream applications, from creating targeted therapeutics to developing sensitive diagnostic probes. Among the vast arsenal of bioconjugation reagents, Z-Nle-Osu (N-Benzyloxycarbonyl-L-norleucine N-hydroxysuccinimide ester) offers a unique combination of properties for the introduction of a non-canonical amino acid, norleucine, into biological molecules. This guide provides an in-depth exploration of the chemical properties of Z-Nle-Osu, offering both foundational knowledge and practical insights to empower your research.
Core Chemical Identity of Z-Nle-Osu
Z-Nle-Osu is a derivative of the amino acid L-norleucine, a structural isomer of leucine.[1][2] It is distinguished by two key chemical modifications: an N-terminal benzyloxycarbonyl (Z or Cbz) protecting group and a C-terminal N-hydroxysuccinimide (NHS) ester. These modifications transform the simple amino acid into a targeted tool for bioconjugation.
Table 1: Physicochemical Properties of Z-Nle-Osu
| Property | Value | Source(s) |
| CAS Number | 36360-62-0 | [3][4][5] |
| Molecular Formula | C18H22N2O6 | [3][4] |
| Molecular Weight | 362.38 g/mol | [3][4] |
| Appearance | Typically a white to off-white solid | General knowledge for similar compounds |
Norleucine itself is noteworthy for its structural similarity to methionine, lacking the sulfur atom but retaining a similar chain length and hydrophobicity.[2][6] This property has made it a valuable tool in studying the role of methionine in protein structure and function, particularly in the context of neurodegenerative diseases like Alzheimer's.[1][2]
Caption: Chemical Structure of Z-Nle-Osu.
The Dual Functionality: Z-Group Protection and NHS-Ester Reactivity
The utility of Z-Nle-Osu stems from the distinct roles of its two key functional groups: the benzyloxycarbonyl (Z) group and the N-hydroxysuccinimide (NHS) ester.
The Benzyloxycarbonyl (Z) Group: A Classic Protecting Group
The Z-group, also known as Cbz, is one of the most established amine protecting groups in peptide synthesis.[7][8][9] Its primary function is to prevent the nucleophilic α-amino group of norleucine from participating in unwanted side reactions during the conjugation process.[8] This ensures that the reactivity of the molecule is directed solely through the NHS ester.
The Z-group is known for its stability under a range of conditions, yet it can be removed through specific chemical methods, most commonly catalytic hydrogenation (e.g., using H₂ with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[7][9] This controlled removal is a critical step in multi-step peptide synthesis.
The N-hydroxysuccinimide (NHS) Ester: The Engine of Conjugation
The N-hydroxysuccinimide ester is a highly effective activating group for the carboxyl function of norleucine.[10] NHS esters are widely employed in bioconjugation due to their ability to react efficiently with primary amines under mild conditions, forming stable amide bonds.[11] This reactivity is the cornerstone of Z-Nle-Osu's utility in labeling and crosslinking proteins, peptides, and other amine-containing molecules.[12]
The reaction with a primary amine, known as aminolysis, proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a new amide bond and the release of N-hydroxysuccinimide as a byproduct.[13]
Caption: Reaction of Z-Nle-Osu with a primary amine.
Critical Parameters for Successful Conjugation: A Practical Perspective
Achieving high-efficiency and specific conjugation with Z-Nle-Osu requires careful control of the reaction environment. The inherent reactivity of the NHS ester also makes it susceptible to a competing reaction: hydrolysis.
The Aminolysis vs. Hydrolysis Dilemma
In aqueous solutions, water molecules can act as nucleophiles, attacking the NHS ester and causing it to hydrolyze back to the original carboxylic acid (Z-Nle-OH) and NHS.[13] This hydrolysis renders the Z-Nle-Osu inactive for conjugation. The rate of this undesirable side reaction is highly dependent on the pH of the solution.[13][14]
pH: The Master Regulator of Reactivity
The reaction of NHS esters with amines is exquisitely pH-dependent.[15]
-
Low pH (below ~7.0): Primary amines are predominantly protonated (R-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.
-
Optimal pH (8.0 - 9.0): A sufficient concentration of deprotonated, nucleophilic primary amines (R-NH₂) is present to drive the aminolysis reaction forward efficiently.[11]
-
High pH (above ~9.0): While the concentration of reactive amines is high, the rate of hydrolysis of the NHS ester increases dramatically, leading to significant reagent inactivation and reduced conjugation yields.[13][14]
Therefore, maintaining the reaction pH within the optimal range of 8.0 to 9.0 is critical for maximizing the yield of the desired conjugate while minimizing the impact of hydrolysis.[11][15]
Table 2: Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life | Source(s) |
| 7.0 | 0 | 4-5 hours | [11][16] |
| 8.6 | 4 | 10 minutes | [11][16] |
Note: This data is for generic NHS esters and serves as a practical guideline for the expected stability of Z-Nle-Osu under similar conditions.
Solubility and Solvent Selection
Z-Nle-Osu, like many other Z-protected amino acid NHS esters, exhibits limited solubility in purely aqueous buffers.[13] Therefore, it is common practice to first dissolve the reagent in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture containing the target molecule.[11][13][15] It is imperative to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[14]
Experimental Workflow: A Protocol for Peptide Labeling
The following protocol provides a general framework for the labeling of a peptide with Z-Nle-Osu. This should be optimized for the specific peptide and desired degree of labeling.
Step 1: Reagent Preparation
-
Peptide Solution: Dissolve the target peptide in an amine-free buffer at the optimal pH of 8.3-8.5.[15] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer.[15] Avoid buffers containing primary amines, such as Tris, as they will compete with the target peptide for reaction with the NHS ester.[15]
-
Z-Nle-Osu Stock Solution: Immediately before use, dissolve Z-Nle-Osu in anhydrous DMSO or DMF to a known concentration (e.g., 10-20 mM).[15][17]
Step 2: Conjugation Reaction
-
Add the desired molar excess of the Z-Nle-Osu stock solution to the peptide solution. The final concentration of the organic solvent should ideally be kept below 10% to minimize its impact on protein structure and stability.[13]
-
Gently mix the reaction and allow it to proceed for 1-4 hours at room temperature or overnight at 4°C.[15] The optimal reaction time will depend on the reactivity of the specific peptide.
Step 3: Quenching and Purification
-
(Optional) Quench any unreacted Z-Nle-Osu by adding a small amount of an amine-containing buffer, such as Tris-HCl, to a final concentration of ~50 mM.
-
Purify the labeled peptide from excess reagent and byproducts (NHS, hydrolyzed Z-Nle-OH) using a suitable method such as gel filtration, dialysis, or reverse-phase HPLC.[15]
Caption: General workflow for peptide labeling with Z-Nle-Osu.
Stability and Storage
To ensure the reactivity and integrity of Z-Nle-Osu, proper storage is essential. The compound should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture to prevent hydrolysis of the NHS ester.[18] For long-term storage, desiccated conditions are recommended. Solutions of Z-Nle-Osu in organic solvents are not stable and should be prepared fresh for each use.[16]
Conclusion
Z-Nle-Osu is a valuable reagent for the site-specific introduction of the non-canonical amino acid norleucine into peptides and proteins. A thorough understanding of its chemical properties, particularly the interplay between the Z-protecting group, the reactive NHS ester, and the competing hydrolysis reaction, is paramount for its successful application. By carefully controlling reaction parameters such as pH, solvent, and temperature, researchers can leverage the unique characteristics of Z-Nle-Osu to advance their work in drug discovery, proteomics, and biomaterials science.
References
-
Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. [Link]
-
Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Esters In Aqueous Buffers. (2023). Scholars' Mine. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]
-
Norleucine Definition. (n.d.). Fiveable. [Link]
-
Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry. (2006). Journal of Young Investigators. [Link]
-
Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
N-Hydroxysuccinimide active ester. (n.d.). Namiki Shoji Co., Ltd.. [Link]
-
Norleucine. (n.d.). Wikipedia. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. (n.d.). SpringerLink. [Link]
-
Chemical Properties of DL-Norleucine (CAS 616-06-8). (n.d.). Cheméo. [Link]
-
An effective organic solvent system for the dissolution of amino acids. (1996). PubMed. [Link]
-
The Role of Z-Pro-OSu in Modern Peptide Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Chemical Society. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]
-
N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester. (n.d.). PubChem. [Link]
-
The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island. [Link]
-
What is the best way of labeling a short peptide without changing its structure too much?. (2015). ResearchGate. [Link]
-
26.2: Structures of Amino Acids. (2024). Chemistry LibreTexts. [Link]
-
Benzyl N-Succinimidyl Carbonate (Cbz-OSu). (n.d.). Common Organic Chemistry. [Link]
-
HelixBiosciences. (n.d.). SGPGIMS. [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. Norleucine - Wikipedia [en.wikipedia.org]
- 3. arctomsci.com [arctomsci.com]
- 4. Z-NLE-OSU , 98% (HPLC) , 36360-62-0 - CookeChem [cookechem.com]
- 5. 36360-62-0|Z-Nle-Osu|BLD Pharm [bldpharm.com]
- 6. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 18. Z-LEU-OSU | 3397-35-1 [chemicalbook.com]
Technical Support Center: Z-Nle-OSu Coupling Optimization
